molecular formula C23H16ClFN2O3S2 B2648513 (3-Amino-4-((4-chlorophenyl)sulfonyl)-5-((2-fluorophenyl)amino)thiophen-2-yl)(phenyl)methanone CAS No. 890817-67-1

(3-Amino-4-((4-chlorophenyl)sulfonyl)-5-((2-fluorophenyl)amino)thiophen-2-yl)(phenyl)methanone

Cat. No. B2648513
CAS RN: 890817-67-1
M. Wt: 486.96
InChI Key: PSQCPEHROYRBIN-UHFFFAOYSA-N
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Description

(3-Amino-4-((4-chlorophenyl)sulfonyl)-5-((2-fluorophenyl)amino)thiophen-2-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C23H16ClFN2O3S2 and its molecular weight is 486.96. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-4-((4-chlorophenyl)sulfonyl)-5-((2-fluorophenyl)amino)thiophen-2-yl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-4-((4-chlorophenyl)sulfonyl)-5-((2-fluorophenyl)amino)thiophen-2-yl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

One aspect of the scientific research applications of the compound involves its synthesis and reactivity towards various nucleophiles. The compound, related to benzo[b]thiophene derivatives, has been studied for its potential to undergo Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles. This method has been demonstrated to provide an accessible route for the functionalization of 2-acyl-benzo[b]thiophene derivatives, expanding the versatility of such compounds in organic synthesis (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Spectral Characterization and Docking Studies

Another significant application is the spectral characterization and docking studies of novel compounds related to the one mentioned. Research has synthesized and characterized compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorophenyl variant, utilizing UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. These compounds' properties have been further analyzed through density functional theory calculations and molecular docking studies to understand their antibacterial activity, providing insights into their potential pharmaceutical applications (Shahana & Yardily, 2020).

Biological Activities

Compounds containing the arylthio/sulfinyl/sulfonyl group, structurally similar to the mentioned chemical, have shown promising herbicidal and insecticidal activities. This suggests the potential of such compounds in developing new agrochemicals (Wang, Wu, Liu, Li, Song, & Li, 2015).

Antiviral and Anticancer Activities

Another area of application includes antiviral and anticancer activities. For instance, thiophene derivatives have been synthesized and tested for their anti-tobacco mosaic virus activity, highlighting their potential as antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010). Moreover, a thiophene heterocyclic compound has been evaluated for its in vitro anticancer activity against human colon cancer cells, showing promising results through p53-dependent induction of apoptosis (Liao, Huang, Lin, Long, Xie, & Ma, 2017).

properties

IUPAC Name

[3-amino-4-(4-chlorophenyl)sulfonyl-5-(2-fluoroanilino)thiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O3S2/c24-15-10-12-16(13-11-15)32(29,30)22-19(26)21(20(28)14-6-2-1-3-7-14)31-23(22)27-18-9-5-4-8-17(18)25/h1-13,27H,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQCPEHROYRBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-4-((4-chlorophenyl)sulfonyl)-5-((2-fluorophenyl)amino)thiophen-2-yl)(phenyl)methanone

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